molecular formula C10H8BrNO B600033 6-Bromo-8-methoxyquinoline CAS No. 103028-32-6

6-Bromo-8-methoxyquinoline

Cat. No. B600033
M. Wt: 238.084
InChI Key: JXXVYYHNERBSBL-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxyquinoline is a quinoline derivative with the molecular weight of 238.08 . It is a yellow-green to brown liquid or solid . The IUPAC name for this compound is 6-bromo-8-methoxyquinoline .


Molecular Structure Analysis

The InChI code for 6-Bromo-8-methoxyquinoline is 1S/C10H8BrNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 . This indicates the presence of a bromine atom at the 6th position and a methoxy group at the 8th position on the quinoline ring.


Physical And Chemical Properties Analysis

6-Bromo-8-methoxyquinoline has a molecular weight of 238.08 . It is a yellow-green to brown liquid or solid with a melting point of 49-51°C . The predicted density is 1.516±0.06 g/cm3 .

Scientific Research Applications

  • Bromination of 8-substituted quinolines

    • Scientific Field: Organic Chemistry .
    • Application Summary: 6-Bromo-8-methoxyquinoline is used in the bromination of 8-substituted quinolines . This process involves the addition of a bromine atom to the quinoline molecule, which can alter its chemical properties and potential uses .
    • Method of Application: The bromination process involves the reaction of 8-substituted quinolines with bromine. In the case of 8-methoxyquinoline, the reaction yields 5-bromo-8-methoxyquinoline as the sole product .
    • Results/Outcomes: The bromination of 8-methoxyquinoline resulted in the formation of 5-bromo-8-methoxyquinoline .
  • Synthesis of Novel Quinoline Derivatives

    • Scientific Field: Medicinal Chemistry .
    • Application Summary: 6-Bromo-8-methoxyquinoline is used in the synthesis of novel quinoline derivatives, which may have anticancer activity .
    • Method of Application: The synthesis process involves the reaction of 6-Bromo-8-methoxyquinoline with other reagents to form new compounds .
    • Results/Outcomes: The synthesis of novel quinoline derivatives from 6-Bromo-8-methoxyquinoline could potentially lead to the development of new anticancer drugs .
  • Synthesis of Novel Phthalonitriles

    • Scientific Field: Organic Chemistry .
    • Application Summary: 6-Bromo-8-methoxyquinoline is used in the synthesis of novel phthalonitriles . Phthalonitriles are important precursors to phthalocyanines, which have applications in a variety of fields including dyes, pigments, and photodynamic therapy .
    • Method of Application: The synthesis process involves the reaction of 6-Bromo-8-methoxyquinoline with other reagents to form new phthalonitrile compounds .
    • Results/Outcomes: The synthesis of novel phthalonitriles from 6-Bromo-8-methoxyquinoline could potentially lead to the development of new materials with unique properties .
  • Potential Anticancer Activity

    • Scientific Field: Medicinal Chemistry .
    • Application Summary: 6-Bromo-8-methoxyquinoline is a novel quinoline derivative which may also contain anticancer activity .
    • Method of Application: The potential anticancer activity of 6-Bromo-8-methoxyquinoline would be evaluated through biological assays and cell-based experiments .
    • Results/Outcomes: While specific results are not available, the potential anticancer activity of 6-Bromo-8-methoxyquinoline suggests it could be a promising compound for further research in cancer therapy .
  • Synthesis of Other Quinoline Derivatives

    • Scientific Field: Organic Chemistry .
    • Application Summary: 6-Bromo-8-methoxyquinoline can be used in the synthesis of other quinoline derivatives . These derivatives can have a wide range of properties and potential uses, depending on the specific substituents added during the synthesis process .
    • Method of Application: The synthesis process involves the reaction of 6-Bromo-8-methoxyquinoline with various reagents under controlled conditions to form new quinoline derivatives .
    • Results/Outcomes: The synthesis of other quinoline derivatives from 6-Bromo-8-methoxyquinoline can lead to the development of new compounds with a wide range of properties and potential uses .
  • Pharmacokinetic Studies

    • Scientific Field: Pharmacology .
    • Application Summary: 6-Bromo-8-methoxyquinoline can be used in pharmacokinetic studies . These studies involve the investigation of how a drug is absorbed, distributed, metabolized, and excreted by the body .
    • Method of Application: Pharmacokinetic studies typically involve administering 6-Bromo-8-methoxyquinoline to a model organism and then measuring the concentration of the compound in various tissues over time .
    • Results/Outcomes: The results of pharmacokinetic studies can provide valuable information about the potential therapeutic uses of 6-Bromo-8-methoxyquinoline .

Safety And Hazards

The safety information for 6-Bromo-8-methoxyquinoline indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

6-bromo-8-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXVYYHNERBSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311489
Record name 6-Bromo-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-methoxyquinoline

CAS RN

103028-32-6
Record name 6-Bromo-8-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103028-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-8-methoxyquinoline
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Citations

For This Compound
6
Citations
S Ökten, O Cakmak, R Erenler… - Turkish Journal of …, 2013 - journals.tubitak.gov.tr
… 6-Bromo-8-methoxyquinoline 9 (78 mg, 44%) and 8-bromo-6-methoxyquinoline 8 (76 mg, 42%) were isolated in their pure forms and their Rf values were 0.65 and 0.40, respectively (…
Number of citations: 57 journals.tubitak.gov.tr
H Irving, AR Pinnington - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… acid which yielded 6-bromo8-methoxyquinoline on decarboxylation. Demethylation with … The lability of the halogen in 6-bromo-8-methoxyquinoline towards cationoid, but not anionoid, …
Number of citations: 13 pubs.rsc.org
H Irving, AR Pinnington - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… gave 6-bromo-8-methoxyquinoline from which 6-bromo- and 6 : 6 : 7-tribromo- 8-… residue was collected, dried in air, and distilled in vucw, 6-bromo-8methoxyquinoline (b. p. …
Number of citations: 2 pubs.rsc.org
H Gershon, DD Clarke PhD - 1991 - research.library.fordham.edu
… -8-quinolinol (33/o yield) could not be compared with that published [15] since no yield of product was reported for the preparation of the intermediate 6-bromo-8-methoxyquinoline, …
Number of citations: 42 research.library.fordham.edu
H Gershon, DD Clarke - Monatshefte für Chemie/Chemical Monthly, 1991 - Springer
… -8-quinolinol (33% yield) could not be compared with that published [15] since no yield of product was reported for the preparation of the intermediate 6-bromo-8-methoxyquinoline, …
Number of citations: 0 link.springer.com
HA Saadeh, KA Sweidan, MS Mubarak - Molecules, 2020 - mdpi.com
… 6-Bromo-8-methoxyquinoline (1) was prepared according to a published procedure [19]. Afterwards, compound 32 was subjected to a Suzuki cross-coupling reaction with p-…
Number of citations: 38 www.mdpi.com

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